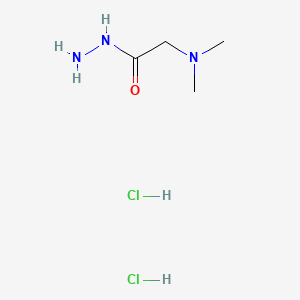
2-(4-クロロフェニル)-4-メチル-1,3-チアゾール-5-カルボン酸エチル
説明
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a methyl group attached to the thiazole ring
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes at the molecular level that result in its biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules . Additionally, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit certain proteases, thereby affecting protein degradation pathways .
Cellular Effects
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by altering the activity of transcription factors such as NF-κB and AP-1 . Furthermore, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its binding interactions with various biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, thereby preventing substrate binding and subsequent metabolism . Additionally, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in cellular function . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects metabolic pathways . At higher doses, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and subsequent oxidative stress.
Metabolic Pathways
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It undergoes biotransformation primarily through oxidation and conjugation reactions mediated by cytochrome P450 enzymes . The resulting metabolites can further participate in glucuronidation and sulfation reactions, facilitating their excretion from the body . The compound’s metabolism can also influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is transported and distributed via specific transporters and binding proteins. It has been shown to interact with organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its cellular uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with metabolic enzymes and influences cellular energy production . Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments, enhancing its functional specificity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with modified functional groups.
類似化合物との比較
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: Thiazole derivatives such as 2-aminothiazole, 2-mercaptothiazole, and 2-methylthiazole.
Uniqueness: The presence of the ethyl ester and chlorophenyl groups distinguishes it from other thiazole derivatives, potentially enhancing its biological activity and chemical reactivity.
特性
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDMHBKOGBVDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372485 | |
| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-12-6 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(4-chlorophenyl)-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54001-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,5-dimethylphenyl)sulfonylamino]propanoic Acid](/img/structure/B1302384.png)












